Cas no 60399-04-4 (2-(tert-butylamino)methylphenol)

2-(tert-butylamino)methylphenol structure
60399-04-4 structure
Product Name:2-(tert-butylamino)methylphenol
CAS No:60399-04-4
MF:C11H17NO
MW:179.258783102036
CID:3483675
PubChem ID:12289952
Update Time:2025-04-21

2-(tert-butylamino)methylphenol Chemical and Physical Properties

Names and Identifiers

    • PHENOL, [[(1,1-DIMETHYLETHYL)AMINO]METHYL]-
    • Phenol, 2-[[(1,1-dimethylethyl)amino]methyl]-
    • 2-(tert-butylamino)methylphenol
    • SCHEMBL12134582
    • 2-[(TERT-BUTYLAMINO)METHYL]PHENOL
    • AKOS000129639
    • 2-[[(1,1-Dimethylethyl)amino]methyl]phenol
    • N-(2-hydroxybenzyl)-t-butylamine
    • 60399-04-4
    • 2-(((1,1-Dimethylethyl)amino)methyl)phenol
    • EN300-164144
    • DTXSID101268260
    • Inchi: 1S/C11H17NO/c1-11(2,3)12-8-9-6-4-5-7-10(9)13/h4-7,12-13H,8H2,1-3H3
    • InChI Key: YXEWBNFFNOODEO-UHFFFAOYSA-N
    • SMILES: C1(O)=CC=CC=C1CNC(C)(C)C

Computed Properties

  • Exact Mass: 179.131014166Da
  • Monoisotopic Mass: 179.131014166Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 32.3Ų

2-(tert-butylamino)methylphenol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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